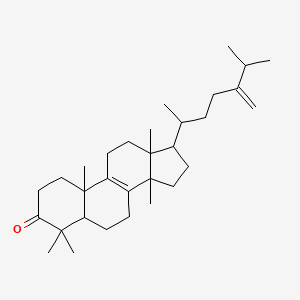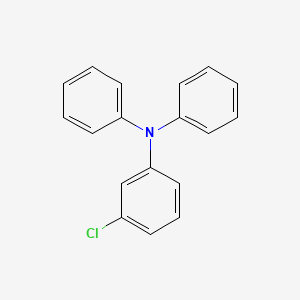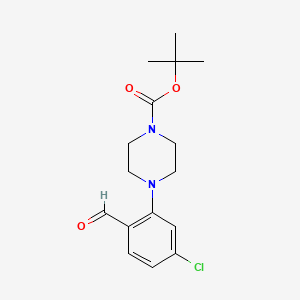
Uroxanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uroxanic acid is a naturally occurring compound that plays a significant role in the catabolism of L-histidine. It is found predominantly in the skin and acts as an endogenous sunscreen, protecting against ultraviolet B-induced DNA damage. The compound exists in two isomeric forms: trans-uroxanic acid and cis-uroxanic acid, with the trans form being more common.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uroxanic acid is synthesized from L-histidine through the action of histidine ammonialyase, also known as histidase or histidinase. This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of this compound. In the liver, this compound is further transformed by urocanate hydratase into 4-imidazolone-5-propionic acid and subsequently into glutamic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of L-histidine using genetically engineered microorganisms that overexpress histidine ammonialyase. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Uroxanic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of imidazolone derivatives, while reduction can yield various reduced imidazole compounds.
Applications De Recherche Scientifique
Uroxanic acid has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of ultraviolet radiation absorption and photoprotection.
Biology: It is studied for its role in the skin’s defense mechanisms against ultraviolet radiation and its involvement in the immune response.
Medicine: this compound is investigated for its potential therapeutic applications in treating skin disorders and preventing skin cancer.
Industry: The compound is explored for its use in developing new, safer, and more efficient sunscreen agents.
Mécanisme D'action
Uroxanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet B irradiation, trans-uroxanic acid is converted to cis-uroxanic acid, which activates regulatory T cells and induces immunosuppression. This mechanism helps protect the skin from ultraviolet-induced damage and modulates the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic acids: These compounds also absorb ultraviolet radiation and are used in sunscreens.
Mycosporine-like amino acids: These natural compounds provide photoprotection in marine organisms.
Histidine derivatives: Other derivatives of histidine, such as imidazole-4-acetic acid, share similar chemical properties with uroxanic acid.
Uniqueness
This compound is unique in its dual role as both a photoprotective agent and an immunomodulator. Its ability to convert between trans and cis forms under ultraviolet radiation and its involvement in the immune response distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C5H8N4O6 |
|---|---|
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2,2-bis(carbamoylamino)propanedioic acid |
InChI |
InChI=1S/C5H8N4O6/c6-3(14)8-5(1(10)11,2(12)13)9-4(7)15/h(H,10,11)(H,12,13)(H3,6,8,14)(H3,7,9,15) |
Clé InChI |
MGRKYEXCRGREIP-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(=O)O)(NC(=O)N)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





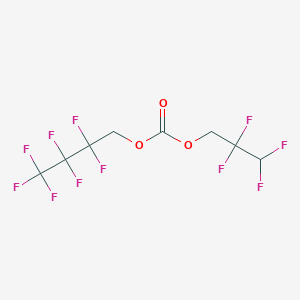

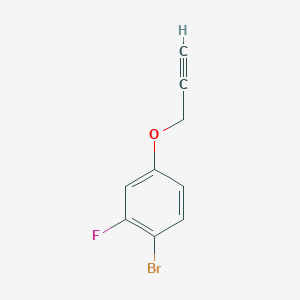

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
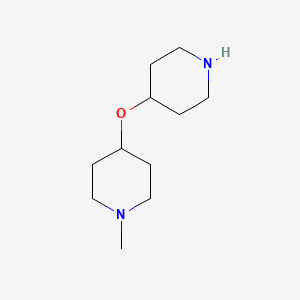
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
